molecular formula C11H21NO B13793148 Propanenitrile, 3-(isooctyloxy)- CAS No. 68379-11-3

Propanenitrile, 3-(isooctyloxy)-

Cat. No.: B13793148
CAS No.: 68379-11-3
M. Wt: 183.29 g/mol
InChI Key: AWHYNDJDMUDNAO-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(isooctyloxy)- (CAS 68379-11-3) is an organic nitrile derivative characterized by a branched isooctyloxy group (-O-(C8H17)) attached to the third carbon of the propanenitrile backbone. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol . This compound is part of a broader class of alkoxypropanenitriles, which are utilized in industrial applications such as polymer synthesis, surfactants, and specialty chemical intermediates. The isooctyloxy substituent imparts hydrophobic properties, influencing solubility and reactivity compared to shorter or linear-chain analogs .

Properties

CAS No.

68379-11-3

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(6-methylheptoxy)propanenitrile

InChI

InChI=1S/C11H21NO/c1-11(2)7-4-3-5-9-13-10-6-8-12/h11H,3-7,9-10H2,1-2H3

InChI Key

AWHYNDJDMUDNAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(isooctyloxy)- can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux . This method ensures the replacement of the halogen atom with a -CN group, forming the nitrile.

Industrial Production Methods

Industrial production of nitriles, including propanenitrile, often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(isooctyloxy)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanenitrile, 3-(isooctyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity and therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propanenitrile, 3-(isooctyloxy)- involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxypropanenitriles with Varying Chain Lengths

The table below compares key properties of 3-(isooctyloxy)propanenitrile with related alkoxypropanenitriles:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
3-(Isooctyloxy)propanenitrile 68379-11-3 C₁₁H₂₁NO 183.29 N/A N/A Surfactants, polymer additives
3-(Nonyloxy)propanenitrile 5327-01-5 C₁₂H₂₃NO 197.32 N/A N/A Lubricant additives
3-(Dodecyloxy)propanenitrile 56637-94-6 C₁₅H₂₉NO 239.40 N/A N/A Detergents, corrosion inhibitors
3-(Isodecyloxy)propanenitrile 64354-92-3 C₁₃H₂₅NO 211.34 0.868 316 High-temperature stabilizers
3-(3-Methylbutoxy)propanenitrile 58936-29-1 C₈H₁₅NO 141.21 N/A N/A Solvents, intermediates

Key Observations :

  • Chain Length and Hydrophobicity : Longer alkyl chains (e.g., dodecyloxy) increase hydrophobicity and molecular weight, enhancing applications in detergents or corrosion inhibition. The isooctyloxy group balances hydrophobicity and steric hindrance, making it suitable for surfactant formulations .
  • Boiling Points : 3-(Isodecyloxy)propanenitrile exhibits a high boiling point (316°C), likely due to its branched isodecyl chain, which reduces volatility compared to linear analogs .

Functionalized Propanenitrile Derivatives

Amino-Substituted Derivatives
  • Applications include pharmaceutical intermediates and agrochemicals .
  • Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]- (CAS 71487-10-0): Features an acetyloxyethyl group, enhancing solubility in polar solvents. Used in drug delivery systems .
Fluorinated Derivatives
  • 3,3,3-Trifluoro-2-(2-propenyloxy)-2-(trifluoromethyl)propanenitrile (CAS 54884-92-3): Fluorine atoms increase electronegativity and thermal stability. Predicted boiling point: 162.7°C; density: 1.357 g/cm³. Applications include flame retardants and specialty polymers .

Physicochemical Properties

Property 3-(Isooctyloxy)propanenitrile 3-(Isodecyloxy)propanenitrile Fluorinated Derivative
Molecular Weight 183.29 211.34 253.12
Density N/A 0.868 1.357
Boiling Point N/A 316 162.7 (predicted)
Polar Surface Area ~33 Ų ~33 Ų ~33 Ų

Structural Influences :

  • Branching vs. Linear Chains: Branched chains (e.g., isooctyloxy) lower melting points and improve solubility in non-polar media compared to linear analogs .
  • Fluorination : Reduces boiling points due to decreased intermolecular forces but increases density and chemical inertness .

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